molecular formula C16H22N4OS2 B7063980 N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide

Cat. No.: B7063980
M. Wt: 350.5 g/mol
InChI Key: RDTLJMRRWXQLNN-UHFFFAOYSA-N
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Description

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS2/c1-3-11(4-2)14-18-19-15(23-14)17-16(21)20-8-5-6-13(20)12-7-9-22-10-12/h7,9-11,13H,3-6,8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTLJMRRWXQLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)N2CCCC2C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Pentan-3-yl Group: The pentan-3-yl group is introduced through alkylation reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving suitable precursors.

    Coupling of the Thiophene and Pyrrolidine Rings: The final step involves coupling the thiophene and pyrrolidine rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: It is investigated for its potential use as a pesticide or herbicide.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
  • N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide

Uniqueness

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-3-ylpyrrolidine-1-carboxamide is unique due to its specific structural features, such as the combination of the thiadiazole, thiophene, and pyrrolidine rings. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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